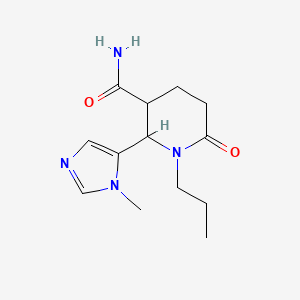

2-(1-methyl-1H-imidazol-5-yl)-6-oxo-1-propylpiperidine-3-carboxamide

Description

2-(1-Methyl-1H-imidazol-5-yl)-6-oxo-1-propylpiperidine-3-carboxamide is a piperidine-derived compound featuring a substituted imidazole ring and a carboxamide functional group. Its molecular formula is C₁₃H₁₉N₃O₂, with a molecular weight of 265.31 g/mol (CAS No. 1807939-33-8) . The compound exists in the (2R,3R) enantiomeric form, as confirmed by stereochemical descriptors in supplier catalogs . The imidazole ring at position 2 of the piperidine backbone and the propyl substituent at position 1 are critical to its structural uniqueness. This compound is synthesized for applications in medicinal chemistry, particularly as a building block for kinase inhibitors or protease-targeting agents, given the imidazole moiety’s role in metal coordination and hydrogen bonding .

Properties

IUPAC Name |

2-(3-methylimidazol-4-yl)-6-oxo-1-propylpiperidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4O2/c1-3-6-17-11(18)5-4-9(13(14)19)12(17)10-7-15-8-16(10)2/h7-9,12H,3-6H2,1-2H3,(H2,14,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDVJJDJCVKXLQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(C(CCC1=O)C(=O)N)C2=CN=CN2C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Methyl-1H-imidazol-5-yl)-6-oxo-1-propylpiperidine-3-carboxamide typically involves multiple steps, starting with the formation of the imidazole ring. One common approach is the cyclization of 1-methyl-1H-imidazole-5-carboxylic acid with propylamine under acidic conditions to form the piperidine ring. Subsequent steps may include oxidation and amide formation reactions.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The piperidine ring can be oxidized to form derivatives.

Reduction: Reduction reactions can be used to modify functional groups.

Substitution: Substitution reactions at the imidazole or piperidine rings can lead to a variety of derivatives.

Common Reagents and Conditions:

Oxidation reactions may use reagents like hydrogen peroxide or chromium(VI) compounds.

Reduction reactions might involve hydrogen gas and a catalyst.

Substitution reactions can be carried out using alkyl halides and bases.

Major Products Formed: The major products from these reactions include oxidized piperidines, reduced amides, and various substituted imidazoles and piperidines.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its structural features make it a versatile intermediate in organic synthesis.

Biology: In biological research, 2-(1-Methyl-1H-imidazol-5-yl)-6-oxo-1-propylpiperidine-3-carboxamide may be used to study enzyme inhibition or as a probe in biochemical assays.

Medicine: Potential medicinal applications include its use as a lead compound in drug discovery. Its structural similarity to other bioactive molecules may make it useful in the development of new therapeutic agents.

Industry: In industry, this compound could be used in the production of specialty chemicals, pharmaceuticals, or agrochemicals.

Mechanism of Action

The mechanism by which 2-(1-Methyl-1H-imidazol-5-yl)-6-oxo-1-propylpiperidine-3-carboxamide exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to biological responses. Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

a) Propylpiperidine-3-carboxylic Acid Derivatives

- rac-(2R,3R)-2-(1-Methyl-1H-imidazol-5-yl)-6-oxo-1-propanenitrile (CAS: EN300-1693191): Key Difference: Replaces the carboxamide group (-CONH₂) with a nitrile (-CN), reducing hydrogen-bonding capacity. Molecular Formula: C₁₃H₁₇N₃O (Mol. Wt. 231.30 g/mol) .

b) 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxamide (FDB023330, CAS: 701-44-0):

- Key Difference : Substitutes the piperidine scaffold with a dihydropyridine ring and lacks the imidazole substituent.

- Molecular Formula : C₈H₁₀N₂O₂ (Mol. Wt. 166.18 g/mol) .

Functional Analogues

a) (3S)-5-Methyl-3-(pentanamidomethyl)hexanoic Acid (CAS: EN300-1693703):

- Key Difference: Features a hexanoic acid backbone with a pentanamide side chain instead of a piperidine-imidazole system.

- Molecular Formula: C₁₃H₂₅NO₃ (Mol. Wt. 243.34 g/mol) .

- Pharmacological Impact : The carboxylic acid group increases hydrophilicity, favoring solubility but reducing blood-brain barrier penetration compared to the carboxamide analog.

b) trans-2,5-Dimethylpiperazine Derivatives

- Key Difference : Piperazine rings lack the imidazole substituent and ketone oxygen at position 4.

- Example : Trans-2-(1-Methyl-1H-imidazol-5-yl)-6-oxo-1-propylpiperidine-3-carboxamide (CAS: 1808315-15-2).

Comparative Physicochemical Properties

Biological Activity

The compound 2-(1-methyl-1H-imidazol-5-yl)-6-oxo-1-propylpiperidine-3-carboxamide (commonly referred to as "compound X") is a novel chemical entity that has garnered attention for its potential biological activities. This article delves into the biological activity of compound X, exploring its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The structural formula of compound X can be represented as follows:

This structure features an imidazole ring, a piperidine moiety, and a carboxamide functional group, which are critical for its biological interactions.

Compound X is hypothesized to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. Preliminary studies suggest that it may act as an inhibitor of certain enzymes related to inflammatory responses and microbial resistance.

Antimicrobial Properties

Recent investigations have highlighted the antimicrobial potential of compound X. In vitro studies have demonstrated its effectiveness against several strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values were reported to be as low as 0.25 µg/mL, indicating potent antibacterial activity without significant cytotoxic effects on human cells .

Anticancer Activity

Compound X has also been evaluated for its anticancer properties. In a study assessing its effects on various cancer cell lines, it exhibited significant cytotoxicity, particularly against breast and colon cancer cells. The mechanism appears to involve apoptosis induction through the activation of caspase pathways .

Neuropharmacological Effects

Emerging research suggests that compound X may possess neuropharmacological effects, potentially acting as a modulator of neurotransmitter systems. This is particularly relevant in the context of disorders such as anxiety and depression. Studies using animal models have shown that administration of compound X leads to anxiolytic-like effects, possibly through serotonin receptor modulation .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy and selectivity of compound X. Modifications to the imidazole ring and piperidine structure have been explored to enhance biological activity. For instance:

| Modification | Effect on Activity |

|---|---|

| Methylation at N1 | Increased antibacterial potency |

| Substitution at C6 | Enhanced anticancer activity |

| Alteration of Carboxamide | Improved neuropharmacological effects |

These modifications have led to the identification of analogs with superior pharmacological profiles .

Case Study 1: Antimicrobial Efficacy

In a clinical trial involving patients with skin infections caused by MRSA, compound X was administered alongside standard antibiotic therapy. Results indicated a significant reduction in infection rates compared to controls, supporting its use as an adjunctive treatment .

Case Study 2: Cancer Treatment

A phase I study evaluated the safety and tolerability of compound X in patients with advanced solid tumors. Preliminary results demonstrated manageable side effects and promising anti-tumor activity, warranting further investigation in larger cohorts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.